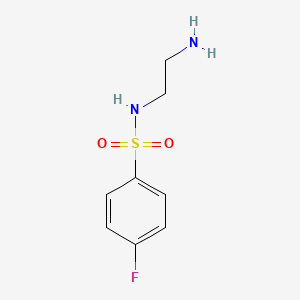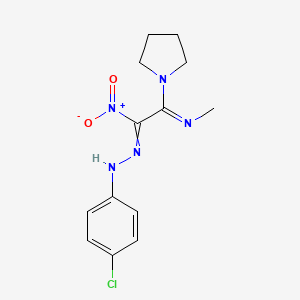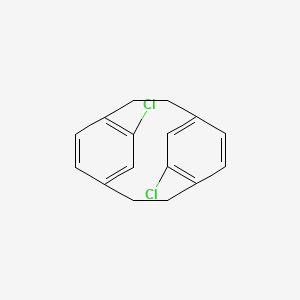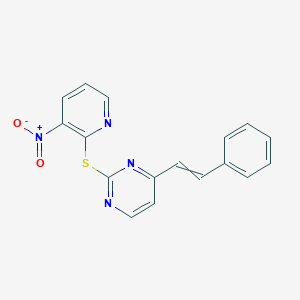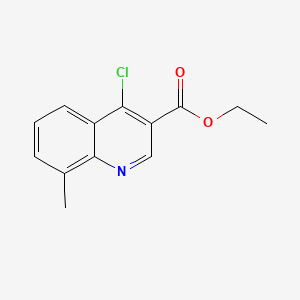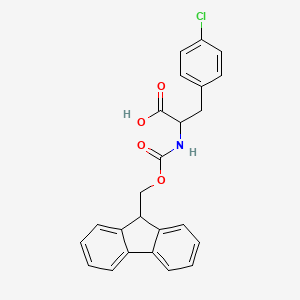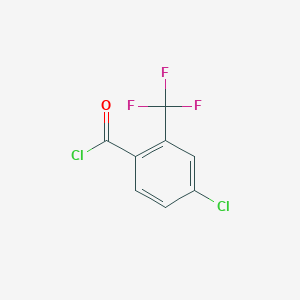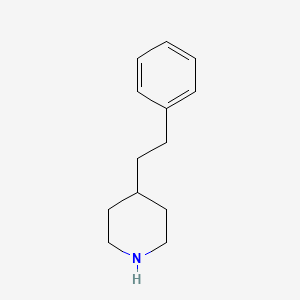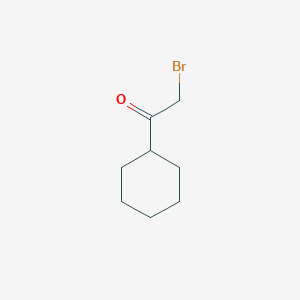
2-Bromo-1-cyclohexylethanone
Overview
Description
2-Bromo-1-cyclohexylethanone is an organic compound with the chemical formula C8H13BrO. It is characterized by the presence of a bromine atom attached to a cyclohexyl ring and an ethanone group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It has been shown to be an inhibitor of the immunoproteasome , a protein complex that degrades proteins in the cell .
Mode of Action
As an inhibitor of the immunoproteasome , it likely binds to this protein complex and prevents it from degrading proteins. This could result in changes to cellular processes that rely on protein degradation.
Biochemical Pathways
Given its role as an immunoproteasome inhibitor , it may impact pathways related to protein degradation and turnover.
Result of Action
As an inhibitor of the immunoproteasome , it could potentially alter protein degradation processes within the cell, leading to various downstream effects.
Biochemical Analysis
Biochemical Properties
2-Bromo-1-cyclohexylethanone plays a significant role in biochemical reactions, particularly as an inhibitor of the immunoproteasome . The immunoproteasome is a protein complex responsible for degrading proteins within the cell. By inhibiting this complex, this compound can influence the concentration of various proteins and peptides within the cell. This compound interacts with enzymes and proteins involved in the proteasome pathway, leading to changes in protein degradation rates and cellular protein composition.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to inhibit the immunoproteasome, resulting in increased concentrations of hydrogen peroxide, which possesses antioxidant properties . Additionally, this compound exhibits radical scavenging activity, preventing the oxidation of other molecules by reactive oxygen species. These effects can influence cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly the immunoproteasome . By inhibiting the activity of this protein complex, the compound alters the degradation of proteins within the cell. This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to scavenge radicals also contributes to its protective effects against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 4°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the inhibition of the immunoproteasome by this compound can lead to alterations in protein degradation and accumulation, potentially affecting cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the immunoproteasome without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular viability and function. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and oxidative stress . By inhibiting the immunoproteasome, the compound affects the breakdown of proteins and peptides within the cell. Additionally, its radical scavenging activity influences the levels of reactive oxygen species and other metabolites, impacting metabolic flux and cellular redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on protein degradation and oxidative stress. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and pathology.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-cyclohexylethanone can be synthesized through the bromination of 1-cyclohexylethanone. The reaction typically involves the addition of bromine to a solution of 1-cyclohexylethanone in methanol, which is then stirred for two hours at 0°C . Another method involves reacting 1-cyclohexylethanone with hydrogen bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and stored under inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclohexylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include substituted cyclohexylethanones.
Reduction: Products include cyclohexylethanol.
Oxidation: Products include cyclohexanecarboxylic acid.
Scientific Research Applications
2-Bromo-1-cyclohexylethanone is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various complex molecules. In biology and medicine, it is used to study the effects of brominated compounds on biological systems. In industry, it is used in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-cyclohexylethanone
- 2-Iodo-1-cyclohexylethanone
- 1-Cyclohexylethanone
Uniqueness
2-Bromo-1-cyclohexylethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom makes it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives .
Properties
IUPAC Name |
2-bromo-1-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIDZNESKOPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457238 | |
| Record name | 2-bromo-1-cyclohexylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56077-28-2 | |
| Record name | 2-Bromo-1-cyclohexylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-cyclohexylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
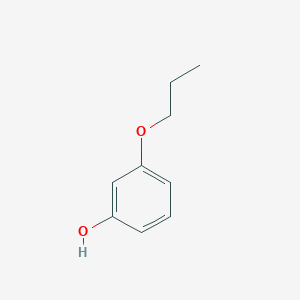
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
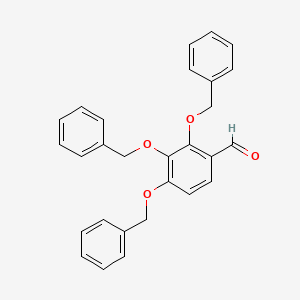
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)
